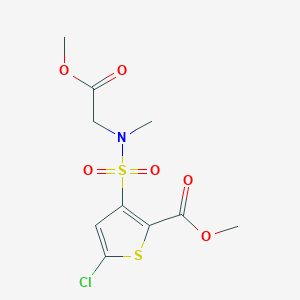
Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)-N-methylsulfamoyl)thiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)-N-methylsulfamoyl)thiophene-2-carboxylate is a chemical compound with the molecular formula C9H10ClNO6S2 and a molecular weight of 327.76 g/mol . This compound is known for its role as an intermediate in the synthesis of various pharmaceuticals, particularly in the production of lornoxicam, a non-steroidal anti-inflammatory drug (NSAID) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)-N-methylsulfamoyl)thiophene-2-carboxylate typically involves the following steps :
Starting Materials: The synthesis begins with thiophene-2-carboxylic acid, which undergoes chlorination to introduce the chlorine atom at the 5-position.
Sulfonamide Formation: The chlorinated thiophene-2-carboxylic acid is then reacted with N-methylsulfamoyl chloride in the presence of a base to form the sulfonamide derivative.
Esterification: The final step involves esterification with methoxycarbonylmethyl chloride to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)-N-methylsulfamoyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfur atom in the sulfonamide group.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Conducted under acidic or basic conditions to yield the carboxylic acid.
Oxidation and Reduction: Utilizes oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
Substitution: Yields various substituted thiophene derivatives.
Hydrolysis: Produces the corresponding carboxylic acid.
Oxidation and Reduction: Results in oxidized or reduced forms of the sulfonamide group.
Wissenschaftliche Forschungsanwendungen
Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)-N-methylsulfamoyl)thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a probe to study enzyme interactions and metabolic pathways.
Medicine: An intermediate in the synthesis of lornoxicam and other pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)-N-methylsulfamoyl)thiophene-2-carboxylate is primarily related to its role as an intermediate in drug synthesis. In the case of lornoxicam, it contributes to the inhibition of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. The compound’s sulfonamide group interacts with the active site of the enzyme, blocking its activity and reducing inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)sulfamoyl)thiophene-2-carboxylate: Lacks the N-methyl group.
Methyl 5-chloro-3-(N-ethyl-N-(2-methoxy-2-oxoethyl)sulfamoyl)thiophene-2-carboxylate: Contains an ethyl group instead of a methyl group.
Uniqueness
Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)-N-methylsulfamoyl)thiophene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly valuable as an intermediate in the synthesis of pharmaceuticals like lornoxicam .
Eigenschaften
Molekularformel |
C10H12ClNO6S2 |
|---|---|
Molekulargewicht |
341.8 g/mol |
IUPAC-Name |
methyl 5-chloro-3-[(2-methoxy-2-oxoethyl)-methylsulfamoyl]thiophene-2-carboxylate |
InChI |
InChI=1S/C10H12ClNO6S2/c1-12(5-8(13)17-2)20(15,16)6-4-7(11)19-9(6)10(14)18-3/h4H,5H2,1-3H3 |
InChI-Schlüssel |
AMNIHQZRIVJTPY-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC(=O)OC)S(=O)(=O)C1=C(SC(=C1)Cl)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


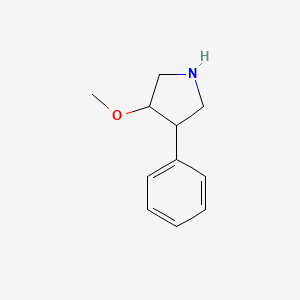
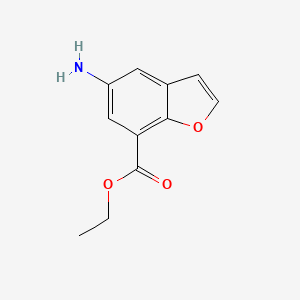
![4-Bromo-7-methylthieno[3,2-d]pyrimidine](/img/structure/B12974186.png)
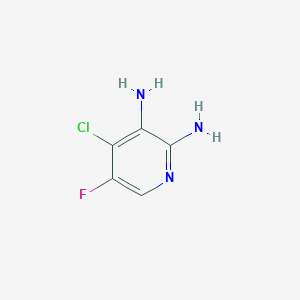


![6-chloro-3H-imidazo[4,5-c]pyridine-2-carboxylic acid](/img/structure/B12974199.png)
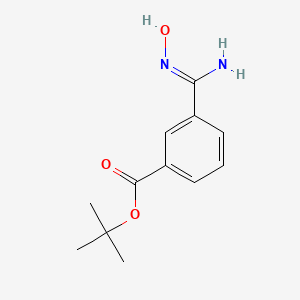
![[2,2'-Bipyridine]-4,4'-dicarboxylic acid hydrate](/img/structure/B12974221.png)
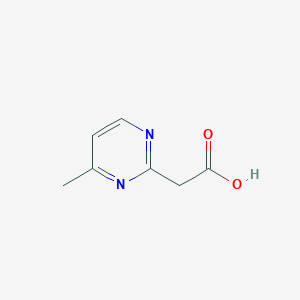
![6-Methyl-2-(trifluoromethyl)oxazolo[5,4-b]pyridine](/img/structure/B12974235.png)

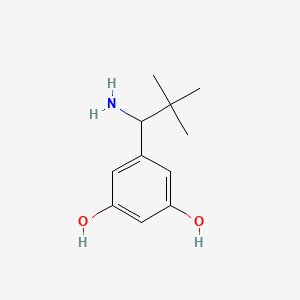
![5-Amino-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B12974253.png)
